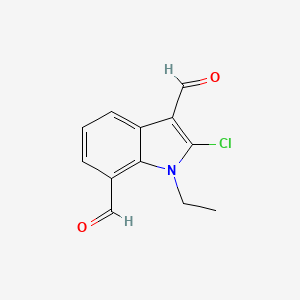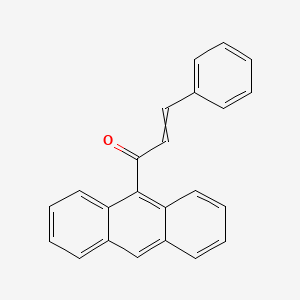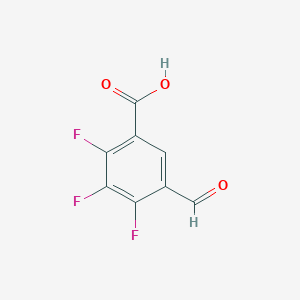
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) is a complex organic compound featuring multiple functional groups, including tert-butyl, dioxaborolane, and propanoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxaborolane Moiety: This step involves the reaction of a phenyl derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane groups.
Introduction of the Propanoate Group: The propanoate group is introduced through esterification reactions, often using tert-butyl bromoacetate as a reagent.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butoxycarbonyl (Boc) groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) undergoes various types of chemical reactions, including:
Oxidation: The dioxaborolane groups can be oxidized to form boronic acids.
Reduction: The ester and Boc groups can be reduced under specific conditions to yield the corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Boronic Acids: From oxidation of dioxaborolane groups.
Alcohols and Amines: From reduction of ester and Boc groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) involves its interaction with specific molecular targets and pathways. The dioxaborolane groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The Boc-protected amine groups can be deprotected under acidic conditions to reveal reactive amines, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (S)-3-(2,4-dihydroxyphenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate): Similar structure but with hydroxyl groups instead of dioxaborolane.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)butanoate): Similar structure but with a butanoate group instead of propanoate.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)acetate): Similar structure but with an acetate group instead of propanoate.
Uniqueness
The uniqueness of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) lies in its combination of dioxaborolane and Boc-protected amine groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Eigenschaften
Molekularformel |
C35H57B2NO10 |
|---|---|
Molekulargewicht |
673.5 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C35H57B2NO10/c1-29(2,3)42-26(39)25(38(27(40)43-30(4,5)6)28(41)44-31(7,8)9)20-22-18-19-23(36-45-32(10,11)33(12,13)46-36)21-24(22)37-47-34(14,15)35(16,17)48-37/h18-19,21,25H,20H2,1-17H3/t25-/m0/s1 |
InChI-Schlüssel |
IRONVKAKEHZMOW-VWLOTQADSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[2-(2-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14014314.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)

![Ethanone, 1-[4-(3-methyl-1-triazenyl)phenyl]-](/img/structure/B14014329.png)
![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)


![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)

